N-Phenethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenethylthietan-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound is characterized by the presence of a phenethyl group attached to a thietan-3-amine structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethylthietan-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . For instance, the reaction of phenethyl bromide with thietan-3-amine under basic conditions can yield this compound. Another method involves the reductive amination of phenethyl ketone with thietan-3-amine using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
N-Phenethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Phenethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a central nervous system stimulant by modulating monoamine neurotransmission. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This modulation affects the release and reuptake of neurotransmitters, leading to its stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with similar stimulant properties.
Amphetamine: A synthetic compound with potent central nervous system stimulant effects.
Methamphetamine: A derivative of amphetamine with enhanced stimulant properties.
Uniqueness
N-Phenethylthietan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thietan-3-amine moiety differentiates it from other phenethylamine derivatives, potentially leading to unique interactions and applications .
Eigenschaften
Molekularformel |
C11H15NS |
---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
N-(2-phenylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)6-7-12-11-8-13-9-11/h1-5,11-12H,6-9H2 |
InChI-Schlüssel |
MFUCLMNAVSRDNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.